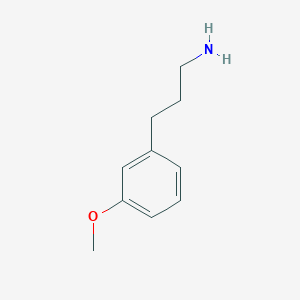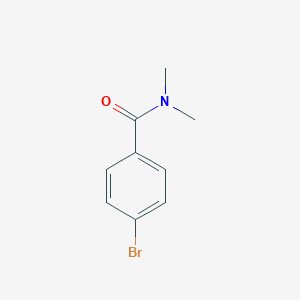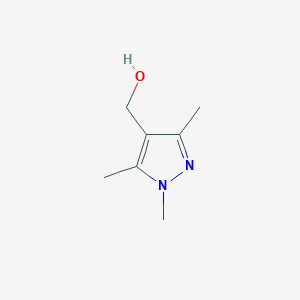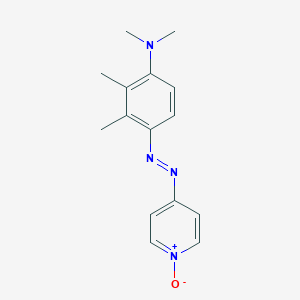
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
Effets Biochimiques Et Physiologiques
PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.
Orientations Futures
There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.
Méthodes De Synthèse
PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.
Propriétés
Numéro CAS |
19456-73-6 |
|---|---|
Nom du produit |
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide |
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3 |
Clé InChI |
YDUBCNANQBCZDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
Synonymes |
4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



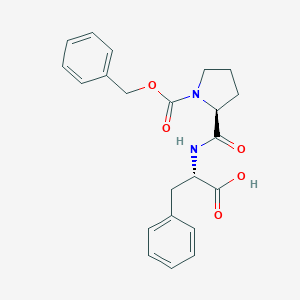
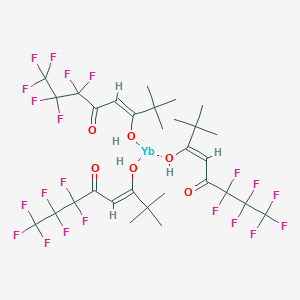
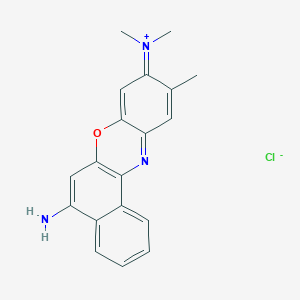
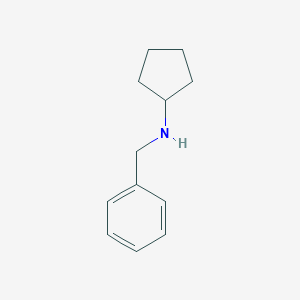
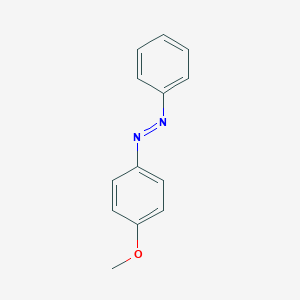

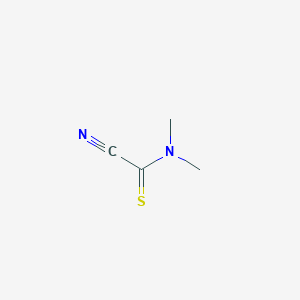

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

